molecular formula C32H54BrN B14287833 1-Docosyl-4-methylquinolin-1-ium bromide CAS No. 138219-63-3

1-Docosyl-4-methylquinolin-1-ium bromide

Cat. No.: B14287833
CAS No.: 138219-63-3
M. Wt: 532.7 g/mol
InChI Key: XYKVMSRBINSSLE-UHFFFAOYSA-M
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Description

1-Docosyl-4-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties It belongs to the class of quaternary ammonium salts and is characterized by a long alkyl chain attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Docosyl-4-methylquinolin-1-ium bromide typically involves the quaternization of 4-methylquinoline with a long-chain alkyl bromide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction scheme can be represented as follows:

4-Methylquinoline+Docosyl bromide1-Docosyl-4-methylquinolin-1-ium bromide\text{4-Methylquinoline} + \text{Docosyl bromide} \rightarrow \text{this compound} 4-Methylquinoline+Docosyl bromide→1-Docosyl-4-methylquinolin-1-ium bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Docosyl-4-methylquinolin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various quaternary ammonium salts depending on the nucleophile used.

Scientific Research Applications

1-Docosyl-4-methylquinolin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its potential as an antimalarial agent.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-Docosyl-4-methylquinolin-1-ium bromide involves its interaction with cellular membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, it can target microbial cell membranes, exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Decyl-4-methylquinolin-1-ium bromide
  • 1-Dodecyl-4-methylquinolin-1-ium bromide
  • 1-Benzyl-4-methylquinolin-1-ium bromide

Uniqueness

1-Docosyl-4-methylquinolin-1-ium bromide is unique due to its longer alkyl chain compared to similar compounds. This feature enhances its lipophilicity and membrane-disrupting capabilities, making it more effective in applications requiring strong amphiphilic properties.

Properties

CAS No.

138219-63-3

Molecular Formula

C32H54BrN

Molecular Weight

532.7 g/mol

IUPAC Name

1-docosyl-4-methylquinolin-1-ium;bromide

InChI

InChI=1S/C32H54N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-33-29-27-30(2)31-25-22-23-26-32(31)33;/h22-23,25-27,29H,3-21,24,28H2,1-2H3;1H/q+1;/p-1

InChI Key

XYKVMSRBINSSLE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C2=CC=CC=C21)C.[Br-]

Origin of Product

United States

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